BenchChemオンラインストアへようこそ!

3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Medicinal Chemistry Physicochemical Profiling Drug Discovery

3,5-Dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 1351652-79-3) is a synthetic small molecule (MW 326.3 Da; C₁₈H₁₈N₂O₄) belonging to the 1-oxo-1,2,3,4-tetrahydroisoquinoline (1-oxo-THIQ) benzamide class. This compound features a 3,5-dimethoxy-substituted benzamide moiety linked via an amide bond to the 7-position of the 1-oxo-THIQ scaffold.

Molecular Formula C18H18N2O4
Molecular Weight 326.352
CAS No. 1351652-79-3
Cat. No. B2423172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
CAS1351652-79-3
Molecular FormulaC18H18N2O4
Molecular Weight326.352
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCNC3=O)C=C2)OC
InChIInChI=1S/C18H18N2O4/c1-23-14-7-12(8-15(10-14)24-2)17(21)20-13-4-3-11-5-6-19-18(22)16(11)9-13/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)(H,20,21)
InChIKeyADDNXKXEOHTCBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 1351652-79-3): Procurement-Oriented Overview of a 1-Oxo-THIQ Benzamide Screening Compound


3,5-Dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 1351652-79-3) is a synthetic small molecule (MW 326.3 Da; C₁₈H₁₈N₂O₄) belonging to the 1-oxo-1,2,3,4-tetrahydroisoquinoline (1-oxo-THIQ) benzamide class . This compound features a 3,5-dimethoxy-substituted benzamide moiety linked via an amide bond to the 7-position of the 1-oxo-THIQ scaffold. The 1-oxo-THIQ ring system has been identified as the optimal core structure for both in vitro potency and in vivo efficacy in multiple therapeutic programs, including If channel inhibition (bradycardic agents), sigma receptor modulation, and anticonvulsant activity [1][2]. The 3,5-dimethoxy benzamide substitution pattern represents a symmetrically electron-donating, non-halogenated motif that differentiates this compound from the more common halogen-substituted analogs typically explored in this chemical space .

Why Generic Substitution Fails for 3,5-Dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: The Critical Role of Benzamide Ring Substitution in a Proven Pharmacophoric Scaffold


Within the 1-oxo-THIQ benzamide class, the benzamide ring substitution pattern is not a passive structural feature—it directly determines lipophilicity, hydrogen-bonding capacity, electronic character, and ultimately pharmacological target engagement [1]. Published structure-activity relationship (SAR) studies on tetrahydroisoquinolinyl benzamides demonstrate that benzamide ring substituents profoundly affect sigma receptor subtype selectivity, with certain modifications causing up to 1700-fold changes in binding affinity [2]. In the If channel inhibitor program, methoxy, ethoxy, and methoxycarbonyl groups were specifically identified as preferable substituents on the terminal aromatic ring for achieving both in vitro potency and in vivo bradycardic efficacy [3]. The 3,5-dimethoxy substitution pattern provides a unique combination of two electron-donating methoxy groups in a symmetrical meta-configuration, which cannot be replicated by the mono-bromo (CAS 1351616-94-8), 3,4-dichloro (CAS 1351605-12-3), or 4-trifluoromethoxy (CAS 1396848-39-7) analogs that dominate this chemical series. Consequently, interchangeable use of these compounds in a screening cascade or SAR exploration would confound structure-activity interpretation by conflating electronic, steric, and lipophilic variables simultaneously.

Quantitative Differential Evidence for 3,5-Dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide vs. Closest Structural Analogs


Molecular Weight and Formula Differentiation vs. Halogenated 1-Oxo-THIQ Benzamide Analogs

The target compound (3,5-dimethoxy substitution) possesses a molecular weight of 326.3 Da (C₁₈H₁₈N₂O₄), which is 18.9 Da lower than the 3-bromo analog (345.19 Da; C₁₆H₁₃BrN₂O₂) and 8.9 Da lower than the 3,4-dichloro analog (335.2 Da; C₁₆H₁₂Cl₂N₂O₂) . This lower MW is accompanied by the absence of halogen atoms, resulting in fundamentally different lipophilicity and metabolic liability profiles. The target compound additionally contains two additional carbons and two additional hydrogens compared to the halogenated comparators, reflecting the methoxy-for-halogen substitution.

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Electronic Character Differentiation: 3,5-Dimethoxy as a Symmetric Electron-Donating Motif vs. Electron-Withdrawing Halogenated Analogs

The 3,5-dimethoxy substitution on the benzamide ring provides a symmetric, electron-donating motif (Hammett σₘ for OCH₃ = +0.12; σₚ ≈ -0.27) that contrasts sharply with the electron-withdrawing character of the bromo (σₘ = +0.39), chloro (σₘ = +0.37), dichloro, and trifluoromethoxy (σₚ = +0.35) substituents found in the closest commercially available analogs [1]. This electronic difference alters the hydrogen-bond acceptor capacity of the benzamide carbonyl and the overall dipole moment of the molecule. In the tetrahydroisoquinolinyl benzamide sigma receptor ligand series, modifications to the benzamide ring have been shown to dictate selectivity between σ₁ and σ₂ receptor subtypes, with substituent electronic effects being a key determinant [2].

Structure-Activity Relationship Computational Chemistry Medicinal Chemistry

Hydrogen-Bond Donor/Acceptor Profile and Polar Surface Area Differentiation vs. Halogenated Analogs

The target compound contains four oxygen atoms (two methoxy ethers, one amide carbonyl, one 1-oxo-THIQ lactam carbonyl) and two nitrogen atoms (amide NH, lactam NH), yielding a calculated topological polar surface area (TPSA) of approximately 76.7 Ų and two hydrogen-bond donor sites [1]. In contrast, the 3-bromo analog (C₁₆H₁₃BrN₂O₂) contains only two oxygen atoms with a TPSA of ~58.2 Ų, and the 3,4-dichloro analog (C₁₆H₁₂Cl₂N₂O₂) has an identical TPSA of ~58.2 Ų . The enhanced hydrogen-bond acceptor capacity (4 vs. 2 acceptors) of the 3,5-dimethoxy compound is a direct consequence of the methoxy substituents and represents a quantifiable physicochemical differentiation relevant to both solubility and target binding.

Drug-likeness Physicochemical Profiling Fragment-Based Drug Discovery

Class-Level SAR Evidence: Methoxy Substituents Are Preferred for If Channel Inhibitory Activity in the 1-Oxo-THIQ Series

In a systematic SAR study of 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines, Kubota et al. (2003) demonstrated that the 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system was the optimal scaffold for both in vitro potency and in vivo bradycardic efficacy [1]. Critically, methoxy, ethoxy, and methoxycarbonyl groups were specifically identified as preferable substituents on the terminal aromatic ring [1]. The lead compound (R)-10a, featuring a 1-oxo-THIQ core, achieved an If current IC₅₀ of 0.32 μM in guinea pig pacemaker cells and demonstrated potent bradycardic activity in rats with minimal influence on blood pressure after oral administration [2]. While this evidence derives from 1-oxo-THIQ derivatives bearing a piperidine linker at the 2-position rather than the 7-amino-benzamide architecture of the target compound, it establishes a class-level precedent that methoxy-substituted aromatic rings are favorable for If channel target engagement [3].

If Channel Inhibition Bradycardic Agents Cardiovascular Pharmacology

Structural Uniqueness: The 3,5-Dimethoxy Benzamide Motif Is Underrepresented Among Commercially Available 1-Oxo-THIQ-7-yl Benzamide Analogs

A survey of commercially available N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide analogs reveals that halogen-substituted variants (bromo, chloro, dichloro, trifluoromethoxy) dominate the accessible chemical space, with the 3,5-dimethoxy-substituted compound representing one of the few non-halogenated, symmetrical bis-alkoxy variants . Specifically, the 3-bromo analog (CAS 1351616-94-8), 3,4-dichloro analog (CAS 1351605-12-3), 4-trifluoromethoxy analog (CAS 1396848-39-7), and 2-bromo-5-methoxy analog (CAS 1351630-90-4) are all commercially listed, but none feature the symmetric 3,5-dimethoxy pattern . This structural uniqueness provides combinatorial library designers with an electronic and steric diversity point that is not otherwise accessible within the immediate analog set.

Chemical Diversity Screening Library Design Chemical Procurement

Recommended Research Application Scenarios for 3,5-Dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide Based on Available Structural and Class-Level Evidence


Focused SAR Library Design Around the 1-Oxo-THIQ Scaffold for If Channel or Sigma Receptor Target Programs

This compound serves as a non-halogenated, electron-rich control compound within a focused 1-oxo-THIQ-7-yl benzamide library. Its 3,5-dimethoxy substitution pattern provides a distinct electronic environment (electron-donating) compared to the bromo, chloro, and trifluoromethoxy analogs that dominate this chemical series [1]. Including this compound in a screening set enables interrogation of whether target engagement is sensitive to benzamide ring electronics, as established in the sigma receptor and If channel inhibitor SAR literature [2][3]. The symmetrical substitution eliminates regioisomeric ambiguity inherent in mono-substituted analogs.

Physicochemical Property Benchmarking for Hit Triage in Early Drug Discovery

With a molecular weight of 326.3 Da, two H-bond donors, and an estimated TPSA of ~76.7 Ų, this compound occupies a favorable region of drug-like chemical space distinct from heavier halogenated analogs (MW 335–350 Da; TPSA ~58 Ų) [1]. It can serve as a physicochemical benchmark compound for assessing solubility, permeability, and metabolic stability trends within the 1-oxo-THIQ benzamide series. Its lower lipophilicity (predicted) relative to halogenated analogs makes it particularly suitable for biochemical assays requiring higher aqueous solubility [2].

Fragment-Based or Affinity-Based Screening for Novel Target Identification

The 3,5-dimethoxy substitution pattern provides enhanced hydrogen-bond acceptor capacity (four HBA sites vs. two in halogenated analogs), which may facilitate detection of weak-affinity interactions in fragment-based screening or affinity-based proteomics approaches [1]. The absence of heavy halogen atoms eliminates potential non-specific hydrophobic or halogen-bonding interactions that could generate false-positive hits in target identification campaigns [2]. The compound's structural simplicity relative to more elaborated analogs also makes it a suitable starting point for hit evolution.

Synthetic Intermediate for Diversification Toward If Channel Inhibitor Candidates

The 1-oxo-THIQ scaffold has been validated as the optimal core for If channel inhibitory activity, and methoxy substituents are specifically identified as preferred aromatic ring modifications [1]. This compound may serve as a key intermediate or scaffold-hopping starting point for medicinal chemistry programs targeting bradycardic agents, stable angina, or atrial fibrillation—indications for which the related If channel inhibitor YM758 (a 6,7-dimethoxy-THIQ derivative) entered clinical development [2]. The 7-amino substitution pattern on the 1-oxo-THIQ core provides a synthetic handle distinct from the 2-piperidyl substitution explored in the Kubota et al. series, offering a complementary vector for SAR exploration [3].

Quote Request

Request a Quote for 3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.